molecular formula C18H18N4O2S2 B4191663 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide

2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide

Cat. No. B4191663
M. Wt: 386.5 g/mol
InChI Key: ZLGNITWJLRDJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide, also known as PTZS, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PTZS is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide is not fully understood, but it has been reported to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been reported to reduce inflammation by inhibiting COX-2 and LOX enzymes. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to induce apoptosis in cancer cells and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide in lab experiments is its potential applications in various fields of research, including microbiology, oncology, and neurology. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide in lab experiments is its potential toxicity, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the research of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide. One direction is to further study its mechanism of action and potential applications in cancer treatment. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on developing more potent derivatives of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide with reduced toxicity.

Scientific Research Applications

2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been studied extensively for its potential applications in scientific research. It has been reported to have antimicrobial, antifungal, and anti-inflammatory properties. 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been studied for its potential use in cancer treatment, as it has been reported to induce apoptosis in cancer cells. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been reported to have neuroprotective effects.

properties

IUPAC Name

2-(1-phenylethyl)-N,N'-bis(1,3-thiazol-2-yl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12(13-5-3-2-4-6-13)14(16(24)22-18-20-8-10-26-18)11-15(23)21-17-19-7-9-25-17/h2-10,12,14H,11H2,1H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNITWJLRDJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenylethyl)-N,N'-di(1,3-thiazol-2-yl)butanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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